molecular formula C8H11ClF3N3 B12632740 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride CAS No. 1196151-29-7

1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B12632740
CAS No.: 1196151-29-7
M. Wt: 241.64 g/mol
InChI Key: QDUFVQQFXWKADN-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is a fluorinated building block used in various chemical syntheses. It has the empirical formula C8H11ClF3N3 and a molecular weight of 241.64 g/mol . This compound is known for its unique structural properties, which make it valuable in the development of pharmaceuticals and other chemical products.

Preparation Methods

The synthesis of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride involves several steps. One common method includes the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with ethanamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure settings to optimize the reaction yield .

Scientific Research Applications

1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .

Comparison with Similar Compounds

1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:

  • N-Methyl (4-pyrimidinyl)methanamine hydrochloride
  • {[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate
  • 6-(Difluoromethyl)-2-(piperazin-1-yl)pyrimidin-4-ol hydrochloride

These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and enhanced biological activity.

Properties

CAS No.

1196151-29-7

Molecular Formula

C8H11ClF3N3

Molecular Weight

241.64 g/mol

IUPAC Name

1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H10F3N3.ClH/c1-4-3-6(8(9,10)11)14-7(13-4)5(2)12;/h3,5H,12H2,1-2H3;1H

InChI Key

QDUFVQQFXWKADN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)N)C(F)(F)F.Cl

Origin of Product

United States

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